GNF-5837
Overview
Description
GNF-5837 is a potent, selective, and orally bioavailable inhibitor of neurotrophic receptor tyrosine kinases, specifically targeting TrkA, TrkB, and TrkC . This compound has shown significant potential in various scientific research applications, particularly in the treatment of renal cell carcinoma .
Mechanism of Action
Target of Action
GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor . It primarily targets the neurotrophic receptor tyrosine kinases TrkA, TrkB, and TrkC . These receptors are vital for neural development and have also been identified as prognostic markers in malignancies of diverse origins .
Mode of Action
The compound interacts with its targets by inhibiting the activities of TrkA and TrkB signaling . This leads to decreased phosphorylation levels of AKT and extracellular signal-regulated kinase (ERK) kinases . The binding of ligands to the full-length TrkB receptor leads to ligand–receptor dimerisation and autophosphorylation of tyrosine residues in the intracellular kinase domain of the receptor .
Biochemical Pathways
The inhibition of TrkA and TrkB signaling by this compound affects several biochemical pathways. It leads to a decrease in PI3K-Akt-mTOR signaling and Ras-Raf-MEK-ERK signaling . These pathways are crucial for regulating cell proliferation, survival and death, neurite outgrowth, neuronal transmission, synaptogenesis, and synaptic plasticity .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It suppresses the cell viability of renal carcinoma 786O and Caki-2 cells in a concentration-dependent manner . This compound induces G0/G1-phase arrest and apoptosis . It also affects the expression of p21, c-Myc, and survivin proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to confer protection against a range of ferroptosis inducers in several immortalised neuronal and non-neuronal cell lines . This anti-ferroptotic activity is likely due to the compound’s inherent radical-trapping antioxidant properties .
Biochemical Analysis
Biochemical Properties
GNF-5837 interacts with the neurotrophic receptor tyrosine kinases TrkA, TrkB, and TrkC . It has been shown to suppress the cell viability of renal carcinoma 786O and Caki-2 cells in a concentration-dependent manner . This compound treatment leads to decreased activities of TrkA and TrkB signaling, accompanied by reduced phosphorylation levels of AKT and extracellular signal-regulated kinase (ERK) kinases .
Cellular Effects
In cellular contexts, this compound has been shown to induce G0/G1-phase arrest and apoptosis . It also affects the expression of p21, c-Myc, and survivin proteins . Furthermore, this compound inhibits the migration ability of renal cell carcinoma (RCC) cells by impairing Rac1 activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TrkA and TrkB signaling pathways . This leads to decreased phosphorylation levels of AKT and ERK kinases, which are key components of cell survival and proliferation pathways .
Temporal Effects in Laboratory Settings
It has been shown to suppress cell viability in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth in a mouse xenograft model derived from RIE cells expressing both TRKA and NGF .
Preparation Methods
The synthesis of GNF-5837 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through various organic reactions.
Coupling Reactions: The final step involves coupling these intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity suitable for large-scale production.
Chemical Reactions Analysis
GNF-5837 undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also be performed on this compound using common reducing agents.
Substitution: Substitution reactions are possible, particularly involving the aromatic rings in its structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GNF-5837 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the biology of neurotrophic receptor tyrosine kinases.
Comparison with Similar Compounds
GNF-5837 is unique in its potent and selective inhibition of TrkA, TrkB, and TrkC. Similar compounds include:
7,8-Dihydroxyflavone: A TrkB agonist that also exhibits neuroprotective effects.
ANA-12: A selective TrkB antagonist used in research to study TrkB signaling.
K252a: A broad-spectrum kinase inhibitor that also targets Trk receptors.
Compared to these compounds, this compound is distinguished by its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Biological Activity
GNF-5837 is a selective pan-tropomyosin receptor kinase (Trk) inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving neurotrophin signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and implications for cancer treatment.
This compound functions primarily as an inhibitor of TrkA and TrkB receptors, which are involved in cell growth, survival, and differentiation. By inhibiting these receptors, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.
Cell Viability Assays
In a study examining renal cell carcinoma (RCC) lines (Caki-2 and 786O), this compound was shown to significantly reduce cell viability in a dose-dependent manner. The MTS assay revealed that treatment with 20 µM this compound decreased the viability of Caki-2 cells to approximately 57.1% and 786O cells to about 48.2% compared to controls after 48 hours of exposure .
Table 1: Effects of this compound on Cell Viability in RCC Cell Lines
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
Caki-2 | 20 | 57.1 |
786O | 20 | 48.2 |
Further analysis using EdU incorporation assays indicated that this compound treatment led to a substantial reduction in DNA synthesis among treated cells, confirming its antiproliferative effects .
Signaling Pathway Inhibition
Western blot analyses demonstrated that this compound effectively inhibited the phosphorylation of TrkA and TrkB receptors as well as downstream kinases AKT and ERK in both RCC cell lines . This inhibition correlates with reduced cell cycle progression and increased apoptosis.
Case Studies in Neuroendocrine Tumors
In studies focusing on neuroendocrine tumors (NETs), this compound exhibited variable effects depending on the cell line. For instance, in the GOT1 cell line, treatment with this compound resulted in a significant decrease in cell viability in a time- and dose-dependent manner. Conversely, BON1 and NCI-H727 cells showed resistance to this compound treatment .
Table 2: Impact of this compound on Neuroendocrine Tumor Cell Lines
Cell Line | Response to this compound | Viability Change (%) |
---|---|---|
GOT1 | Sensitive | Decreased |
BON1 | Resistant | No change |
NCI-H727 | Resistant | No change |
The combination of this compound with everolimus (an mTOR inhibitor) enhanced its efficacy, suggesting a synergistic effect that could be beneficial for treatment strategies targeting NETs .
In Vivo Efficacy
In mouse xenograft models, this compound demonstrated significant tumor growth inhibition. At dosages of 50 mg/kg and 100 mg/kg, tumor regression rates reached 72% and 100%, respectively . These findings support the potential clinical application of this compound as a therapeutic agent against tumors expressing Trk receptors.
Properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDUWLSETXNJJT-MTJSOVHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033769-28-6 | |
Record name | 1033769-28-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.